molecular formula C7H10ClNO4 B6144384 2-azabicyclo[2.1.1]hexane-1,4-dicarboxylic acid hydrochloride CAS No. 1172755-45-1

2-azabicyclo[2.1.1]hexane-1,4-dicarboxylic acid hydrochloride

Cat. No.: B6144384
CAS No.: 1172755-45-1
M. Wt: 207.61 g/mol
InChI Key: ANQJRLNERIZITJ-UHFFFAOYSA-N
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Description

2-Azabicyclo[211]hexane-1,4-dicarboxylic acid hydrochloride is a chemical compound with the molecular formula C8H10ClNO4

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the cyclization of appropriate precursors under specific reaction conditions. One common method involves the cyclization of a diacid precursor with an amine under acidic conditions.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical synthesis involving the use of reactors and controlled reaction conditions to ensure purity and yield. The process may involve multiple steps, including purification and crystallization, to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Azabicyclo[2.1.1]hexane-1,4-dicarboxylic acid hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under acidic or basic conditions.

Major Products Formed: The reactions can yield a variety of products, including oxidized or reduced derivatives, as well as substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, the compound is used as a building block for the synthesis of more complex molecules. It can serve as a precursor for the preparation of pharmaceuticals, agrochemicals, and other chemical products.

Biology: In biological research, the compound is utilized to study various biological processes and pathways. It can be used as a tool to investigate enzyme activities, receptor binding, and cellular functions.

Medicine: The compound has potential medicinal applications, including the development of new drugs. It may be used in the treatment of various diseases, such as cancer, cardiovascular disorders, and neurological conditions.

Industry: In the industrial sector, the compound is employed in the production of specialty chemicals and materials. It can be used as an intermediate in the synthesis of polymers, coatings, and other industrial products.

Mechanism of Action

The mechanism by which 2-azabicyclo[2.1.1]hexane-1,4-dicarboxylic acid hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors, enzymes, or other proteins, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system in which it is used.

Comparison with Similar Compounds

  • 2-Azabicyclo[2.2.1]heptane-1,4-dicarboxylic acid hydrochloride

  • 2-Azabicyclo[3.1.0]hexane-1,4-dicarboxylic acid hydrochloride

  • 2-Azabicyclo[2.2.2]octane-1,4-dicarboxylic acid hydrochloride

Uniqueness: 2-Azabicyclo[211]hexane-1,4-dicarboxylic acid hydrochloride is unique in its structural features and reactivity compared to similar compounds

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Properties

IUPAC Name

2-azabicyclo[2.1.1]hexane-1,4-dicarboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO4.ClH/c9-4(10)6-1-7(2-6,5(11)12)8-3-6;/h8H,1-3H2,(H,9,10)(H,11,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANQJRLNERIZITJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(NC2)C(=O)O)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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